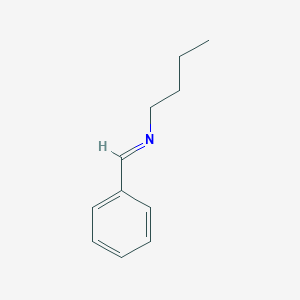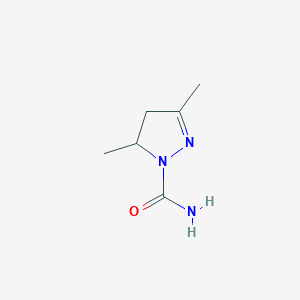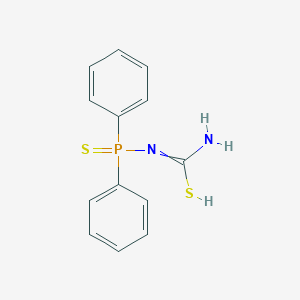
Fumarate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used as a preservative, stabilizer, and emulsifier in the food and beverage industry.
Mécanisme D'action
Target of Action
Sodium fumarate primarily targets the mitochondria, the powerhouse of the cell . It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Mode of Action
Sodium fumarate acts by triggering the release of mitochondrial DNA and RNA into the cytosol, aberrantly activating inflammation . It is converted to malate by the enzyme fumarate hydratase . The accumulation of fumarate can lead to the release of nucleic acids from mitochondria into the cytosol, activating specific inflammation-related pathways .
Biochemical Pathways
Sodium fumarate affects the TCA cycle, a series of reactions vital for oxygen-dependent energy derivation . It is involved in the biosynthesis of alpha-ketoglutarate (AKG), a key metabolite in the TCA cycle . The accumulation of fumarate can suppress glycolysis .
Pharmacokinetics
The pharmacokinetics of oral fumarates, such as sodium fumarate, are highly variable, particularly after food intake . The concentrations of monomethylfumarate, the biologically active metabolite, increase in the blood after the administration of sodium fumarate .
Result of Action
The molecular and cellular effects of sodium fumarate’s action include the activation of specific inflammation-related pathways and the suppression of glycolysis . It also triggers the release of mitochondrial nucleic acids into the cytosol, aberrantly activating inflammation .
Action Environment
Environmental factors, such as diet, can influence the action of sodium fumarate. For instance, the addition of sodium fumarate to different substrates can affect methane production, ruminal fermentation, and microbial community in ruminants .
Analyse Biochimique
Biochemical Properties
Sodium fumarate plays a significant role in biochemical reactions. It is involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cells . In the TCA cycle, the enzyme fumarase catalyzes the conversion of fumarate to L-malate . This reaction is reversible, and in the presence of fumarase, malate can be converted back to fumarate .
Cellular Effects
Sodium fumarate has notable effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by participating in the cellular DNA damage response (DDR) to double-strand breaks . In human cells, fumarase, which is involved in the conversion of fumarate to L-malate, is localized to the nucleus upon DNA damage. There, its enzymatic activity catalyzes the reverse conversion of malate to fumarate, causing local accumulation of fumarate .
Molecular Mechanism
The molecular mechanism of sodium fumarate involves its interactions with biomolecules and its impact on gene expression. Fumarase, which interacts with fumarate, is phosphorylated by the DNA-dependent protein kinase (DNA-PK) complex. This induces the recruitment of fumarase to the DNA double-strand break and local generation of fumarate . Fumarate inhibits the lysine demethylase 2B (KDM2B), thereby facilitating the dimethylation of histone H3, which leads to the repair of the break by the non-homologous end joining (NHEJ) pathway .
Temporal Effects in Laboratory Settings
The effects of sodium fumarate can change over time in laboratory settings. For instance, exogenous fumarate, a TCA cycle intermediate, has been found to enhance the activities of EMP, PPP, and TCA respiratory metabolic pathways, resulting in a significantly increased level of pyruvate and glyceraldehyde-3-phosphate .
Dosage Effects in Animal Models
The effects of sodium fumarate can vary with different dosages in animal models. While specific studies on sodium fumarate are limited, research on dimethyl fumarate, a related compound, has shown dose-dependent effects in animal models .
Metabolic Pathways
Sodium fumarate is involved in the TCA cycle, a key metabolic pathway. The TCA cycle is central to cellular respiration, where it serves to oxidize acetyl-CoA to produce ATP, the cell’s main energy currency . Fumarate is an intermediate in this cycle and is converted to malate by the enzyme fumarase .
Subcellular Localization
Fumarase, the enzyme that interacts with fumarate, is primarily localized in the mitochondria. Upon DNA damage, the cytosolic form of fumarase is localized to the nucleus . This suggests that fumarate, as the substrate of fumarase, may also have a subcellular localization pattern that changes based on cellular conditions .
Méthodes De Préparation
Sodium fumarate can be synthesized through various methods. One common synthetic route involves the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting disodium fumarate is then crystallized out of the solution . Industrial production methods often involve similar neutralization reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Sodium fumarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid under specific conditions.
Reduction: It can be reduced to succinic acid.
Substitution: It can participate in substitution reactions where the fumarate ion is replaced by other ions or molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions include maleic acid, succinic acid, and various substituted fumarates .
Comparaison Avec Des Composés Similaires
Sodium fumarate can be compared with other similar compounds such as:
Sodium succinate: Both are sodium salts of dicarboxylic acids, but sodium succinate is derived from succinic acid, whereas disodium fumarate is derived from fumaric acid.
Sodium maleate: This compound is the sodium salt of maleic acid, which is the cis-isomer of fumaric acid.
Sodium malate: Derived from malic acid, this compound is another dicarboxylic acid salt used in similar applications.
Sodium fumarate is unique in its specific applications as an electron acceptor in microbial cultivation and its potent antioxidant properties .
Propriétés
Numéro CAS |
17013-01-3 |
|---|---|
Formule moléculaire |
C4H4NaO4 |
Poids moléculaire |
139.06 g/mol |
Nom IUPAC |
disodium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
Clé InChI |
RYDFXSRVZBYYJV-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES isomérique |
C(=C/C(=O)O)\C(=O)O.[Na] |
SMILES canonique |
C(=CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
371-47-1 17013-01-3 |
Pictogrammes |
Irritant |
Synonymes |
ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)





![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)







